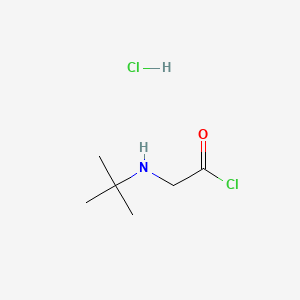

2-(Tert-butylamino)acetyl chloride hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(tert-butylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPZCIZHNTARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694757 | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915725-52-9 | |

| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tert-butylamino)acetyl chloride hydrochloride chemical properties

An In-depth Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 915725-52-9) is a highly reactive, bifunctional chemical intermediate of significant importance in the pharmaceutical and fine chemical industries.[1][2] Structurally, it is the hydrochloride salt of an N-substituted amino acid chloride, combining the reactivity of an acyl chloride with the steric and electronic properties of a tert-butylamino group.[2][3] This unique combination makes it an invaluable building block, particularly for introducing the N-tert-butylglycyl side chain into complex molecules.[4]

Its most prominent application is as a key starting material in the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[4][5][6] The incorporation of the N-tert-butylglycyl moiety is crucial for the enhanced activity and spectrum of Tigecycline.[4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The compound exists as a stable hydrochloride salt, which improves its handling characteristics and shelf-life compared to the free base form.[3] It typically appears as a white to off-white crystalline powder with a pungent odor, a characteristic of many acyl chlorides.[5][7] Due to its high reactivity, especially with moisture, it must be handled under controlled, anhydrous conditions.[3][8]

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 915725-52-9 | [1][9] |

| Molecular Formula | C₆H₁₂ClNO·HCl (or C₆H₁₃Cl₂NO) | [2][7][10] |

| Molecular Weight | 186.08 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [2][5][7] |

| Purity (Typical) | ≥98% to ≥99% | [1][5][6] |

| Synonyms | N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [2][9] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to maximize yield and purity. The primary route involves the acylation of tert-butylamine, followed by conversion to the acyl chloride and subsequent formation of the hydrochloride salt.[1][3]

Expert Rationale Behind the Synthesis Protocol

The choice of a low-temperature, anhydrous environment is critical. Acyl chlorides are highly susceptible to hydrolysis; any presence of water will rapidly convert the product to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, reducing yield and introducing impurities.[3] The reaction is also exothermic, and maintaining a low temperature (e.g., 0–5°C) prevents side reactions, such as the formation of oligomeric byproducts.[3] The final step of forming the hydrochloride salt is not just for purification; it significantly enhances the compound's stability, making it less prone to degradation during storage and handling.[2][3]

Diagram 1: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2-(tert-butylamino)acetyl chloride HCl.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this reagent is dominated by the electrophilic nature of the acyl chloride functional group.[3] The carbonyl carbon is highly susceptible to attack by nucleophiles, making it an excellent acylating agent.

Key Reaction Types:

-

Nucleophilic Acyl Substitution: This is the most common reaction. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This is the core reaction used in the synthesis of Tigecycline, where it acylates a minocycline derivative.[1][3][4]

-

Hydrolysis: The compound reacts vigorously with water to form 2-(tert-butylamino)acetic acid hydrochloride.[3][11] This reactivity underscores the necessity for strict moisture control during its use.[3]

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom.[3] This can influence the regioselectivity of reactions and can also protect the nitrogen from participating in unwanted side reactions, a feature that is leveraged in complex multi-step syntheses.[3]

Diagram 2: Nucleophilic Acyl Substitution Mechanism

Caption: Mechanism of nucleophilic acyl substitution using the title compound.

Experimental Protocol: General Procedure for Amide Formation

This protocol provides a self-validating framework for the acylation of a primary amine.

-

System Preparation (The Causality of Inertness): The reaction vessel is flame-dried under a vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This is not merely procedural; it is a critical step to eliminate atmospheric moisture, which would otherwise competitively hydrolyze the acyl chloride, leading to reduced yield and the formation of carboxylic acid impurities.

-

Reagent Dissolution: The amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of base ensures the reaction goes to completion.

-

Controlled Addition of Acyl Chloride: The solution is cooled to 0°C in an ice bath. This compound (1.1 eq), dissolved in a minimal amount of anhydrous solvent, is added dropwise over 15-30 minutes. The slow, cooled addition is a key control measure to manage the exothermic nature of the acylation, preventing thermal degradation and side reactions.

-

Reaction Monitoring (The Trustworthiness of Data): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides empirical evidence of the consumption of the starting material and the formation of the product, allowing for a definitive determination of reaction completion.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired amide.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, particularly for GMP (Good Manufacturing Practice) applications.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications requiring ≥98% or higher.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the characteristic peaks for the tert-butyl and methylene protons, ensuring batch-to-batch consistency.[3]

-

Titration: Can be used to determine the assay of the material by titrating the hydrochloride salt.[3]

-

Loss on Drying: A critical quality parameter that measures the amount of residual moisture and volatile solvents. Specifications often require this to be ≤0.5%.[1]

Safety, Handling, and Storage

This compound is classified as corrosive and causes severe skin burns and eye damage.[7][9][10] It is also irritating to the respiratory system.[7] Therefore, strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a well-ventilated chemical fume hood.[7][8] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1][8] The container must be kept tightly closed under an inert atmosphere (e.g., Argon) to prevent hydrolysis.[8]

-

Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and an inert absorbent material for cleanup. Do not use water.[8]

Diagram 3: Safe Handling Decision Workflow

Caption: A workflow outlining critical safety checks before handling the reagent.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its high reactivity, governed by the acyl chloride group, combined with the structural influence of the tert-butyl substituent, makes it a powerful and precise tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and development, enabling the synthesis of next-generation therapeutics like Tigecycline.[4][6]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. srinichem.com [srinichem.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(Tert-butylamino)acetyl Chloride Hydrochloride (CAS 915725-52-9)

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering insights grounded in established scientific principles to support professionals in research and development.

Introduction: A Versatile Building Block

This compound (CAS No. 915725-52-9) is a specialized chemical intermediate that has garnered significant attention for its utility in the synthesis of complex organic molecules.[1] Structurally, it is an amino acid derivative, specifically an activated form of N-tert-butylglycine, stabilized as a hydrochloride salt.[2][3] This salt form enhances its stability and simplifies handling compared to the more reactive free base.[2] Its primary value lies in the dual functionality it offers: a reactive acetyl chloride group for acylation reactions and a sterically hindered tert-butylamino group.[2][3] This unique combination makes it an essential building block, particularly in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][4] Its most notable application is as a key intermediate in the production of Tigecycline, a broad-spectrum antibiotic used against multidrug-resistant bacteria.[5][6]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and properties is fundamental to its effective application in synthesis.

Nomenclature and Identifiers

-

IUPAC Name : (tert-butylamino)acetyl chloride;hydrochloride[2]

-

CAS Number : 915725-52-9[2]

-

Molecular Formula : C₆H₁₃Cl₂NO[2]

-

Synonyms : 2-[(tert-Butyl)amino]acetyl chloride hydrochloride, N-t-Butylglycine acid chloride hydrochloride, N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain.[3][7]

Physicochemical Data

The properties of this compound are critical for its handling, storage, and reaction setup. The data below is compiled from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 186.08 g/mol | [2][7] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Odor | Pungent | [4] |

| Purity (Assay) | Typically ≥98% to ≥99% | [1][5] |

| Solubility | Soluble in polar solvents; reacts with water | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general route involves the chlorination of N-tert-butylglycine.

General Synthetic Pathway

A common industrial method involves two main stages: the formation of the acid chloride from the corresponding carboxylic acid (N-tert-butylglycine), followed by its conversion to the stable hydrochloride salt.

-

Acyl Chloride Formation : N-tert-butylglycine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid group into a highly reactive acetyl chloride. This reaction must be conducted under anhydrous conditions to prevent the immediate hydrolysis of the product.[2]

-

Hydrochloride Salt Formation : The resulting 2-(tert-butylamino)acetyl chloride free base is then treated with hydrogen chloride (HCl), either as a gas or a solution in an anhydrous solvent, to precipitate the stable hydrochloride salt.[2][5]

The entire process is exothermic and demands strict temperature control, often between 0–5°C, to minimize the formation of impurities from side reactions like oligomerization.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the manufacturing process, from starting materials to the final, stable product.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 3. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 2-(Tert-butylamino)acetyl Chloride Hydrochloride: Mechanism, Protocol, and Key Considerations

Abstract

This technical guide provides an in-depth examination of the synthesis pathway for 2-(tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), a pivotal chemical intermediate in modern pharmaceutical development. The document elucidates the prevailing synthetic strategy, focusing on the conversion of N-tert-butylglycine hydrochloride via chlorination with thionyl chloride. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical parameters for process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this essential building block.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a sterically hindering tert-butyl group and a reactive acyl chloride function, makes it a valuable reagent for introducing the N-tert-butyl glycyl moiety into larger structures.[1][3][4]

The most prominent application of this intermediate is in the manufacture of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[5][6][7] The intermediate is essential for constructing the unique N-glycylamido side chain that confers Tigecycline its potent antibacterial activity.[7][8] Given its role, the reliable and efficient synthesis of high-purity this compound is of paramount importance to the pharmaceutical industry.[5][6]

Retrosynthetic Analysis and Core Synthesis Pathway

The most direct and industrially favored approach to synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, N-tert-butylglycine hydrochloride (CAS 6939-23-7).[9] This transformation is a classic conversion of a carboxylic acid to an acyl chloride, a cornerstone reaction in organic synthesis.

The overall synthetic workflow can be visualized as a single, high-yielding transformation from a stable amino acid salt to a reactive acyl chloride.

Caption: Overall Synthesis Workflow.

The Causality of Reagent Selection: Thionyl Chloride

Thionyl chloride (SOCl₂) is the preferred reagent for this conversion for several key reasons that enhance process efficiency and simplify product isolation:

-

High Reactivity: It readily activates the carboxylic acid group for nucleophilic substitution.[10]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[11] Being gases, they are easily removed from the reaction mixture, which drives the equilibrium towards the product side according to Le Châtelier's principle. This eliminates the need for complex aqueous workups to remove coupling agents.

-

Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and widely available industrial chemical.[12]

Reaction Mechanism: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Simplified Reaction Mechanism.

-

Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite ester intermediate is formed, with the elimination of a chloride ion.

-

Nucleophilic Attack: The liberated chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.[12]

-

Product Release: The tetrahedral intermediate collapses, eliminating sulfur dioxide and hydrogen chloride, to yield the final acyl chloride product.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.[2][13]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| N-tert-butylglycine hydrochloride | 6939-23-7 | C₆H₁₄ClNO₂ | 167.63 | White solid, precursor.[5][9][14] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive, reacts violently with water.[13] |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Inert solvent, volatile. |

| Hexane, Anhydrous | 110-54-3 | C₆H₁₄ | 86.18 | Non-polar solvent for washing. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add N-tert-butylglycine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

-

Controlled Addition of Thionyl Chloride: Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath. This temperature control is crucial to manage the exothermic reaction and prevent side reactions.[3] Charge the dropping funnel with thionyl chloride (1.5-2.0 eq) and add it dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours, or until gas evolution ceases. The mixture should become a clearer solution as the solid reactant is consumed.

-

Removal of Volatiles: Once the reaction is deemed complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to protect the vacuum pump from corrosive vapors.

-

Product Isolation and Purification: The resulting crude solid is this compound. To purify, add a small volume of anhydrous hexane or diethyl ether to the solid, triturate (break up the solid with a spatula), and then remove the solvent via filtration or decantation. This wash removes any soluble, non-polar impurities.

-

Drying: Dry the resulting white to off-white crystalline solid under high vacuum for several hours to remove all residual solvent.[6] Store the final product in a tightly sealed container under an inert atmosphere in a desiccator, as it is highly sensitive to moisture.

Product Characterization

To ensure the synthesis was successful and the product meets the required quality standards, the following characterizations are recommended:

-

Purity (Assay): Typically ≥99% as determined by titration or quantitative NMR.[6][7]

-

Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band characteristic of an acyl chloride around 1790-1810 cm⁻¹ and the disappearance of the broad hydroxyl (O-H) band from the starting carboxylic acid.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should confirm the presence of the tert-butyl group (singlet, ~1.4 ppm, 9H) and the α-methylene protons (singlet, ~4.2 ppm, 2H), along with a broad singlet for the ammonium proton.

Safety and Handling Considerations

-

Reagents: Thionyl chloride is extremely corrosive, a lachrymator, and reacts violently with water.[13] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]

-

Reaction: The synthesis evolves toxic and corrosive gases (HCl and SO₂). The reaction apparatus must be properly vented to a base scrubber.

-

Product: this compound is a corrosive and moisture-sensitive compound.[2][15][16] Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Storage: Store the product under anhydrous and inert conditions to prevent hydrolysis back to the carboxylic acid.

Conclusion

The synthesis of this compound via the chlorination of N-tert-butylglycine hydrochloride with thionyl chloride is a robust, efficient, and well-established method. The choice of thionyl chloride is strategic, simplifying the process by producing easily removable gaseous byproducts. By adhering to strict anhydrous conditions, controlling the reaction temperature, and observing all safety protocols, researchers can reliably produce this high-value intermediate, which is indispensable for the synthesis of advanced pharmaceuticals like Tigecycline.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. reddit.com [reddit.com]

- 13. pianetachimica.it [pianetachimica.it]

- 14. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 15. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 16. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility and Reaction Mechanism of 2-(Tert-butylamino)acetyl Chloride Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a specialized chemical intermediate that has become indispensable in modern organic and medicinal chemistry.[1][2] While not possessing a mechanism of action in a traditional pharmacological sense, its utility is defined by its chemical reactivity as a potent acylating agent. This guide provides an in-depth exploration of its core chemical mechanism, focusing on the principles of nucleophilic acyl substitution that govern its function. We will dissect its molecular structure to explain its reactivity, detail its primary application in the synthesis of the antibiotic Tigecycline, present validated experimental protocols, and outline critical considerations for its synthesis, handling, and analysis.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule, valued for its capacity to introduce the N-tert-butylglycyl moiety into target structures.[3] This functional group is particularly significant in pharmaceutical development for its ability to enhance the solubility and bioavailability of parent compounds.[1][3] The compound is most recognized as a critical building block in the semi-synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used against multidrug-resistant bacteria.[2][4]

Its chemical identity is defined by an acetyl chloride group, which serves as the reactive electrophilic center, and a protonated tert-butylamino group that influences its solubility and steric profile.[3][5] The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to its free base form, which would be prone to self-reaction and degradation.[3][5]

Molecular Structure

The structure of this compound is fundamental to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

The reliable application of this reagent is contingent on its purity and stability. It is typically supplied as a white to off-white crystalline powder with a pungent odor.[2][6] Its high reactivity, particularly with moisture, necessitates strict handling and storage protocols.

| Property | Specification | Source |

| CAS Number | 915725-52-9 | [1] |

| Molecular Formula | C₆H₁₃Cl₂NO | [1] |

| Molecular Weight | 186.08 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Assay (Purity) | ≥98% (typically >99%) | [1][2] |

| Moisture Content | ≤0.5% | [1] |

| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [7][8] |

| Storage | Store locked up in a cool, dry, well-ventilated place under inert gas. | [1][8][9] |

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The "mechanism of action" of this compound is its chemical function as an acylating agent . This process is governed by the nucleophilic acyl substitution pathway. The acetyl chloride moiety contains a highly electrophilic carbonyl carbon, making it an excellent target for attack by nucleophiles such as amines, alcohols, and thiols.[3]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., the primary amine of a substrate) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

The protonated tert-butylamino group is generally non-reactive under these conditions. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate any available basic sites. Therefore, an external base (e.g., triethylamine, pyridine) is typically required to neutralize this acid and drive the reaction to completion.[10]

Caption: General mechanism of nucleophilic acyl substitution.

Role of the Tert-butyl Group

The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. While this does not directly participate in the acylation reaction at the distant carbonyl center, it plays a crucial role in the properties of the final acylated product, often preventing undesirable side reactions or dictating conformational preferences.

The Hydrochloride Salt: A Double-Edged Sword

The amine is present as a hydrochloride salt. In this protonated form, the amine is non-nucleophilic and protected from self-condensation.[11] For the acylation reaction to proceed with a separate nucleophile, the reagent is used as is. If the secondary amine of the reagent itself were intended to react, it would first need to be deprotonated (free-based) by adding a suitable base.[10]

Synthesis and Workflow

The industrial synthesis of this compound is typically achieved through the reaction of a suitable N-protected or free-base amino acid precursor with a chlorinating agent, followed by the formation of the hydrochloride salt.[1][3] A common laboratory-scale approach involves the reaction of tert-butylamine with chloroacetyl chloride, followed by treatment with HCl.

Key process controls are critical for a successful synthesis:

-

Anhydrous Conditions: Due to the high reactivity of acyl chlorides with water, all solvents and reagents must be strictly anhydrous to prevent hydrolysis into the corresponding carboxylic acid.[3][9]

-

Temperature Control: The acylation reaction is exothermic and requires careful temperature management (typically 0–5°C) to minimize the formation of side products.[3]

Caption: A simplified workflow for the synthesis of the title compound.

Experimental Protocol: Acylation of an Amine

This protocol provides a representative methodology for using this compound to acylate a primary amine substrate, analogous to its use in the synthesis of Tigecycline.

Objective: To synthesize N-substituted-2-(tert-butylamino)acetamide.

Materials:

-

Substrate (Primary Amine)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine substrate (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.

-

Causality: Anhydrous DCM is used as an inert solvent. Two equivalents of base are required: one to free-base the substrate if it is a salt, and another to quench the HCl generated during the reaction. An excess (2.2 eq) ensures the reaction medium remains basic.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: Cooling controls the exothermic reaction rate, preventing thermal degradation and side-product formation.

-

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.

-

Causality: A slight excess of the acylating agent ensures complete consumption of the limiting amine substrate. Dropwise addition maintains temperature control.

-

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.

-

Causality: The bicarbonate wash neutralizes any remaining HCl and the hydrochloride of the excess base. The brine wash helps to break emulsions and remove bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization as required.

Analytical Characterization

The identity, purity, and stability of this compound and its subsequent products are validated using standard analytical techniques.

| Analytical Technique | Purpose | Key Parameters / Expected Results |

| HPLC | Purity assessment and impurity profiling. | C18 column; mobile phase typically a gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or formic acid).[3] |

| ¹H NMR | Structural confirmation. | In a suitable deuterated solvent (e.g., DMSO-d₆), expect a characteristic singlet for the tert-butyl protons (~1.3 ppm) and signals for the methylene and amine protons.[3] |

| LC-MS | Impurity identification and molecular weight confirmation. | Confirms the molecular ion at the expected m/z value and helps identify by-products from hydrolysis or side reactions.[3] |

Safety and Handling

This compound is classified as corrosive and requires stringent safety precautions.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.[6][12]

-

Inhalation/Contact: Avoid inhaling dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[8]

-

Incompatibilities: The compound reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[9]

Conclusion

This compound is a highly valuable reagent whose "mechanism of action" is rooted in the fundamental principles of nucleophilic acyl substitution. Its utility is not biological but synthetic, providing a reliable method for introducing the N-tert-butylglycyl group in multi-step syntheses. A thorough understanding of its reactivity, the necessity for anhydrous and controlled temperature conditions, and strict adherence to safety protocols are paramount for its successful application in research and development, particularly in the synthesis of complex pharmaceutical agents like Tigecycline.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. srinichem.com [srinichem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(Tert-butylamino)acetyl Chloride Hydrochloride

Abstract: 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No: 915725-52-9) is a pivotal intermediate in modern organic synthesis, most notably serving as an essential building block for the broad-spectrum antibiotic, Tigecycline.[1][2] Its value lies in the reactive acetyl chloride moiety, which facilitates the introduction of the N-tert-butyl glycyl group into complex molecules.[3][4] However, this high reactivity is also the source of its principal challenge: inherent instability. This guide provides a comprehensive technical overview of the factors governing its stability, outlines scientifically-grounded protocols for its storage and handling, and details methodologies for assessing its integrity, ensuring its viability for research and drug development applications.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential before delving into its stability. As a hydrochloride salt, it exhibits enhanced stability and handling characteristics compared to its free base form.[1][3][5]

| Property | Value | Source(s) |

| CAS Number | 915725-52-9 | [3][6] |

| Molecular Formula | C₆H₁₃Cl₂NO (or C₆H₁₂ClNO·HCl) | [3][6][7] |

| Molecular Weight | 186.08 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [2][5][7] |

| Primary Synonyms | N-tert-Butylglycine acid chloride hydrochloride, N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [3][5][6] |

| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | [6][7][8] |

The Core of Instability: Susceptibility to Hydrolysis

The primary degradation pathway for this compound is hydrolysis. The acetyl chloride functional group contains a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack by water.[3] This reactivity, while crucial for its synthetic utility, renders the compound exceptionally sensitive to moisture.[3][9]

The reaction proceeds as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 6. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

2-(Tert-butylamino)acetyl chloride hydrochloride: A Technical Guide to Safe Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary of Hazards & Core Principles

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a bifunctional reagent of significant value in pharmaceutical and organic synthesis, primarily serving as a key intermediate for introducing the N-tert-butyl glycinyl moiety.[1][2][3] Its utility, however, is matched by its inherent hazards. The molecule's reactivity is dictated by two key features: the acyl chloride group and the hydrochloride salt. The acyl chloride is highly susceptible to nucleophilic attack, especially by water, leading to vigorous and hazardous reactions. The hydrochloride portion contributes to its acidic and corrosive nature.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in a mechanistic understanding of its reactivity. The core principle underpinning all protocols is the strict exclusion of moisture and other incompatible nucleophiles to prevent uncontrolled exothermic reactions and the release of corrosive hydrogen chloride gas.[4][5] Adherence to the protocols outlined herein is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Chemical & Physical Properties

Understanding the fundamental properties of a reagent is the first step in a thorough risk assessment. This compound is a white to off-white solid, often crystalline, with a pungent odor.[6][7] Its hydrochloride salt form generally improves stability and handling compared to the free base.[1][7]

| Property | Value | Source |

| CAS Number | 915725-52-9 | [2][6] |

| Molecular Formula | C₆H₁₃Cl₂NO | [8] |

| Molecular Weight | 186.08 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Odor | Pungent | [6] |

| Primary Hazards | Corrosive, Water-Reactive | [6][8] |

Core Reactivity & Hazards: A Mechanistic Approach

The hazardous nature of this compound stems directly from the high electrophilicity of the carbonyl carbon in the acyl chloride group.[1] This makes it an excellent acylating agent but also highly reactive toward common nucleophiles.

Hydrolysis: The Primary Hazard

The most significant and immediate hazard is its violent reaction with water.[4] Even atmospheric moisture is sufficient to initiate hydrolysis. This reaction is highly exothermic and produces two corrosive products: 2-(tert-butylamino)acetic acid and hydrogen chloride (HCl) gas.[1]

Reaction: C₆H₁₂ClNO·HCl + 2H₂O → (CH₃)₃CNHCH₂COOH·HCl + HCl(g) + Heat

The rapid generation of HCl gas in a sealed or poorly ventilated container can lead to a dangerous pressure buildup.[4][9] In an open environment, it creates a highly corrosive and toxic atmosphere that can cause severe respiratory tract, skin, and eye burns.[6][10]

Figure 1: Hydrolysis Reaction Hazards

Incompatibility with Other Nucleophiles

Beyond water, this reagent reacts vigorously with other protic solvents and nucleophiles.[4] Key incompatibilities include:

-

Alcohols: React to form esters and HCl gas.

-

Strong Bases (e.g., sodium hydroxide): Violent neutralization reactions.[4]

-

Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[4][11]

Risk Assessment & Control Hierarchy

A systematic approach to safety involves a hierarchy of controls, from most to least effective.

Engineering Controls

Engineering controls are the first line of defense. All manipulations of this compound must be performed within a certified chemical fume hood to contain corrosive vapors and dust.[5][12] For particularly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection by rigorously excluding moisture.[13][14]

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this reagent is mandatory.

-

Training: All personnel must be trained on the specific hazards, the SOP, and emergency procedures before working with the compound.[5]

-

Designated Area: Clearly mark the area where this reagent is being used and restrict access.[12]

-

Secure Storage: Store in a dedicated, locked cabinet or desiccator that is clearly labeled as "Corrosive" and "Water-Reactive".[9][15]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.[16][17] The choice of PPE should be based on a thorough risk assessment of the specific procedure.[9][18]

| Body Part | Required PPE | Rationale & Specifications |

| Eyes/Face | Chemical safety goggles AND a face shield | Protects against splashes of the solid or its reaction products. Standard safety glasses are insufficient.[9][16][19] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Must be rated for resistance to both acids and organic chlorides. Inspect gloves for integrity before each use and replace immediately if contaminated.[16][18] |

| Body | Flame-resistant lab coat | Protects skin from accidental contact.[18] For larger-scale operations, a chemical-resistant apron is also required.[9][16] |

| Respiratory | Not required if handled in a fume hood | If there is a risk of exceeding exposure limits or in an emergency (e.g., large spill), a respirator with an appropriate acid gas cartridge is necessary.[18] |

Standard Operating Protocol: Lab-Scale Acylation Reaction

This protocol outlines a self-validating workflow for a typical laboratory-scale reaction. The causality behind each step is explained to reinforce safe practices.

Figure 2: Safe Handling Workflow

Step-by-Step Methodology

-

Preparation:

-

1.1 Don all required PPE as specified in the table above.

-

1.2 Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

1.3 Assemble all necessary glassware. Ensure it is scrupulously oven- or flame-dried to remove any traces of water. Cool under a stream of inert gas (nitrogen or argon).

-

1.4 Rationale: This prevents moisture from being present in the reaction apparatus.

-

1.5 Remove the reagent container from its storage location (e.g., -20°C freezer). Allow it to warm to ambient temperature inside a desiccator before opening.

-

1.6 Rationale: Opening a cold container will cause atmospheric moisture to condense on the solid, leading to immediate hydrolysis and degradation.[1]

-

-

Dispensing:

-

2.1 Perform all transfers inside the fume hood.

-

2.2 Briefly remove the container lid and weigh the required amount of the solid quickly. Minimize the time the container is open to the atmosphere.

-

2.3 Add the solid to the reaction vessel, preferably against a counterflow of inert gas.

-

2.4 Immediately and tightly reseal the reagent container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film before returning to storage.

-

-

Reaction & Quenching:

-

3.1 Conduct the reaction under a positive pressure of inert gas.

-

3.2 Upon completion, any unreacted acyl chloride must be safely quenched. Never quench with water directly.

-

3.3 Slowly and carefully add the reaction mixture to a separate flask containing a suitable alcohol (like isopropanol) or a secondary amine, often with external cooling (ice bath).

-

3.4 Rationale: Alcohols and amines react in a more controlled manner than water. The process is still exothermic and will generate HCl, so slow addition and cooling are essential.

-

Storage & Incompatibility

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5][15][20] Storage at -20°C is often recommended to minimize degradation.

-

Container: Keep the container tightly sealed at all times.[14][21] Use the original container, which is designed for this purpose.

-

Segregation: Store separately from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[9][11] The storage area should not have a drain or sewer access.[10]

Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

| Emergency Type | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[10][12] Remove contaminated clothing while flushing. Seek immediate medical attention.[10][22] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[10][12] Remove contact lenses if possible. Seek immediate medical attention.[10][22] |

| Inhalation | Move the affected person to fresh air immediately.[12][22] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[10][15] Rinse mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[10] |

| Small Spill (<10g) | Restrict access to the area.[12] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[4] Do NOT use water or combustible materials.[4] Scoop the mixture into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[4] |

| Large Spill | Evacuate the immediate area and alert others.[4] Activate the emergency response plan and contact the appropriate emergency personnel (e.g., EH&S, fire department).[12][23] |

Waste Disposal & Decontamination

All waste containing this compound or its reaction byproducts is considered hazardous waste.

-

Neutralization/Quenching: Carefully quench all reactive waste by slowly adding it to a stirred, cooled solution of a suitable alcohol (e.g., isopropanol).

-

Collection: Collect all quenched materials, spill cleanup debris, and empty containers in a designated, properly labeled hazardous waste container.[12] Do not mix with other waste streams.[21]

-

Disposal: Dispose of the waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[4][15]

-

Glassware Decontamination: Decontaminate glassware by rinsing with a suitable organic solvent, followed by the slow addition of an alcohol to quench any residue. Only after this procedure should glassware be washed with soap and water.

References

- 1. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nj.gov [nj.gov]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 8. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 11. fishersci.com [fishersci.com]

- 12. wcu.edu [wcu.edu]

- 13. download.basf.com [download.basf.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. echemi.com [echemi.com]

- 16. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 17. blog.storemasta.com.au [blog.storemasta.com.au]

- 18. oshatrainingschool.com [oshatrainingschool.com]

- 19. chemsafe.ie [chemsafe.ie]

- 20. chemos.de [chemos.de]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride

An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Antibiotic Development

Introduction: A Solution to a Growing Threat

The story of 2-(tert-butylamino)acetyl chloride hydrochloride is not one of serendipitous discovery in a flask, but of targeted chemical design to combat a pressing global health crisis: antibiotic resistance. Its emergence is intrinsically linked to the development of the glycylcycline class of antibiotics in the early 1990s.[1] As bacteria increasingly developed resistance to traditional tetracycline antibiotics, researchers sought to create new analogues that could overcome these defense mechanisms, such as efflux pumps and ribosomal protection.[1] This necessity was the mother of invention for a new generation of life-saving drugs, and with it, the specialized chemical building blocks required for their synthesis.

At the forefront of this new class of antibiotics is Tigecycline, a potent agent effective against a broad spectrum of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The unique chemical structure of Tigecycline, specifically its 9-t-butylglycylamido side chain, is crucial to its enhanced efficacy.[4] The synthesis of this critical side chain required a reliable and reactive precursor, a role perfectly filled by this compound. Thus, the discovery and history of this compound are inseparable from the development of Tigecycline and the broader fight against antimicrobial resistance.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 915725-52-9 | [5] |

| Molecular Formula | C₆H₁₃Cl₂NO | [5] |

| Molecular Weight | 186.08 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically ≥99% | [5] |

The Synthetic Pathway: From Amine to Acyl Chloride

The synthesis of this compound is a multi-step process that begins with the N-acylation of tert-butylamine. This is a foundational reaction in organic chemistry, and various methods have been developed over the years for the acylation of amines.[6] In the context of producing this specific pharmaceutical intermediate, the process is optimized for high yield and purity.

The general synthetic route can be visualized as a two-stage process: the formation of the N-tert-butyl chloroacetamide intermediate, followed by its conversion to the hydrochloride salt of the acyl chloride.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Synthesis

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Part 1: Synthesis of N-tert-Butyl-2-chloroacetamide

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of tert-butylamine in a suitable aprotic solvent (e.g., dichloromethane or toluene). The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred solution of tert-butylamine via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and cooling is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any unreacted tert-butylamine, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation of Intermediate: The solvent is removed under reduced pressure to yield crude N-tert-butyl-2-chloroacetamide, which can be further purified by recrystallization or column chromatography.

Part 2: Conversion to this compound

-

Reaction with a Chlorinating Agent: The purified N-tert-butyl-2-chloroacetamide is dissolved in an inert solvent (e.g., dichloromethane) and treated with a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature and stirred until the evolution of gas ceases, indicating the completion of the reaction.

-

Isolation of the Final Product: The solvent and any excess chlorinating agent are removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. The solid product, this compound, is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

The Critical Application: Synthesis of Tigecycline

The primary and most significant application of this compound is as a key intermediate in the synthesis of the antibiotic Tigecycline.[7] In the final stages of the Tigecycline synthesis, 9-aminominocycline hydrochloride is reacted with this compound to form the crucial glycylamido side chain at the C9 position of the minocycline core.[7]

Caption: The role of this compound in Tigecycline synthesis.

This acylation reaction is a testament to the importance of carefully designed chemical intermediates in the synthesis of complex pharmaceutical molecules. The reactivity of the acyl chloride group in this compound allows for the efficient formation of the amide bond with the amino group of the minocycline derivative, leading to the final antibiotic product.

Conclusion: An Unsung Hero in the Fight Against Antibiotic Resistance

While not a therapeutic agent itself, this compound is a pivotal molecule in the field of medicinal chemistry. Its history is a clear example of how the challenges of drug development, specifically the need to overcome antibiotic resistance, drive innovation in synthetic organic chemistry. The development of this key intermediate enabled the successful synthesis of Tigecycline, providing clinicians with a vital tool against multi-drug resistant bacteria. As the threat of antibiotic resistance continues to evolve, the principles of targeted synthesis and the development of novel chemical building blocks, exemplified by the story of this compound, will remain at the forefront of pharmaceutical research and development.

References

- 1. Glycylcycline - Wikipedia [en.wikipedia.org]

- 2. Case studies in current drug development: 'glycylcyclines' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 2-(Tert-butylamino)acetyl chloride hydrochloride

Introduction: The Strategic Importance of N-Substituted Glycinamides

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, polymers, and a vast array of pharmaceuticals. Among the diverse methodologies for amide bond construction, the acylation of amines with acyl chlorides remains a robust and highly efficient strategy due to its rapid reaction kinetics and generally high yields.[1][2] This guide focuses on a specialized acylating agent, 2-(tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), a key intermediate in the synthesis of complex molecules, most notably the broad-spectrum antibiotic Tigecycline.[3][4]

The presence of the N-tert-butyl group imparts unique properties to the resulting amide products, such as increased lipophilicity and metabolic stability, which are often desirable in drug development.[1] However, the steric bulk of the tert-butyl group and the bifunctional nature of the reagent (containing both a reactive acyl chloride and a secondary amine) necessitate carefully controlled reaction conditions to achieve optimal outcomes. These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations, and practical insights for researchers employing this versatile building block.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[3][5] The hydrochloride salt form enhances the compound's stability and handling properties.[1] The molecule's reactivity is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with primary and secondary amines to form the corresponding N-substituted 2-(tert-butylamino)acetamides.[6]

The reaction is exothermic and liberates hydrochloric acid (HCl) as a byproduct.[] The in-situ generated HCl will protonate any available basic species, including the starting amine, which would render it non-nucleophilic. Therefore, the inclusion of a base is crucial to neutralize the HCl and drive the reaction to completion.[2]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of amides from this compound proceeds via a classic nucleophilic addition-elimination mechanism.[8]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Step 3: Deprotonation The resulting protonated amide is deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.

References

Application Notes and Protocols for 2-(Tert-butylamino)acetyl chloride hydrochloride as an Acylating Agent

Introduction: A Modern Reagent for Complex Syntheses

In the landscape of modern organic synthesis, the demand for versatile and efficient reagents is paramount. 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) has emerged as a significant chemical intermediate, valued for its role in constructing complex molecular architectures, particularly within the pharmaceutical industry.[1][2] This bifunctional molecule, featuring a reactive acyl chloride and a sterically hindered secondary amine, offers a unique tool for introducing the N-tert-butylglycinoyl moiety into a wide range of substrates.

This guide provides an in-depth exploration of this compound as an acylating agent. We will delve into the mechanistic principles governing its reactivity, showcase its diverse applications, and provide detailed, field-proven protocols for its use. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The hydrochloride salt form of 2-(tert-butylamino)acetyl chloride enhances its stability and simplifies handling compared to the free base.[3][4]

| Property | Value | Source(s) |

| CAS Number | 915725-52-9 | [1] |

| Molecular Formula | C₆H₁₃Cl₂NO | [1][5] |

| Molecular Weight | 186.08 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Synonyms | N-tert-Butylglycine acid chloride hydrochloride, Tigecycline Sidechain | [3][4][6] |

| Purity (Typical) | ≥98% - 99% | [1][2][7] |

| Stability | The hydrochloride salt is stable under cool, dry conditions. The compound is moisture-sensitive and reacts with water. | [8][9][10] |

The Chemistry of Acylation: Mechanism and Principles

Acylation is a fundamental transformation in organic chemistry involving the addition of an acyl group (R-C=O) to a molecule.[11] Acyl chlorides, like this compound, are among the most reactive and commonly used acylating agents due to the excellent leaving group ability of the chloride ion.[12]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (such as an amine, alcohol, or thiol), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the new acylated product along with hydrochloric acid (HCl) as a byproduct.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

A crucial aspect of this reaction is the liberation of HCl. This acidic byproduct can protonate the starting nucleophile or the product, rendering it unreactive. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is almost always required to scavenge the HCl, driving the reaction to completion.[13][14]

Core Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical synthesis.

Pharmaceutical Synthesis

The primary application of this reagent is as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][6][7]

-

Tigecycline Synthesis : It is most famously known as an essential building block for the antibiotic Tigecycline, where it is used to form the critical glycylamido side chain responsible for the drug's broad-spectrum activity against resistant bacteria.[2][7]

-

Peptidomimetics : Its structure, derived from the amino acid glycine, makes it an ideal precursor for synthesizing peptidomimetics. These compounds mimic peptides but have improved stability and bioavailability, and have been investigated for applications such as antiviral agents against SARS-CoV-2 proteases.[1]

-

Beta-Blockers : The tert-butylamino group is a common feature in many beta-blocker drugs used to manage cardiovascular conditions.[15][16][17] This reagent provides a direct route to incorporate a related structural motif.

Versatile Organic Building Block

Beyond specific drug targets, it serves as a general-purpose building block.[7] The introduction of the N-tert-butylglycinoyl group can modify the properties of a parent molecule. The bulky tert-butyl group can enhance solubility in organic solvents and impart steric hindrance, which can be useful for directing subsequent reactions or influencing biological interactions.[1][3]

Materials Science

The reagent also finds use in polymer and materials chemistry. For example, it has been used in the synthesis of diblock copolymers, which can be grafted onto nanoparticles for applications in drug delivery systems.[1]

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. It is imperative that all manipulations are performed under anhydrous conditions in a well-ventilated fume hood, as the reagent is highly sensitive to moisture and corrosive.[4][5][6]

Protocol 1: General N-Acylation of a Primary or Secondary Amine

This protocol details the procedure for forming an amide bond between this compound and a substrate amine.

Caption: Workflow for N-Acylation Protocol.

Materials:

-

Substrate amine (primary or secondary)

-

This compound

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Materials for workup (separatory funnel, drying agent) and purification (silica gel, solvents)

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Base Addition : Add the base (e.g., TEA, 2.1-2.2 equivalents). One equivalent is required to neutralize the hydrochloride salt of the reagent, and another to scavenge the HCl produced during the reaction. Stir the solution for 5-10 minutes.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.[3]

-

Reagent Addition : Slowly add this compound (1.05-1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup :

-

Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers and wash sequentially with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃ solution, and finally with brine.

-

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General O-Acylation of an Alcohol

This protocol details the formation of an ester bond. The acylation of alcohols is often slower than that of amines and may require a catalyst.

Materials:

-

Substrate alcohol (primary, secondary, or phenol)

-

This compound

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Pyridine or Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Inert gas supply and standard laboratory equipment as in Protocol 1

Procedure:

-

Reaction Setup : In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), the base (e.g., Pyridine or TEA, 2.2 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous DCM.

-

Cooling : Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition : Add this compound (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion, as monitored by TLC (typically 4-24 hours). For less reactive alcohols, gentle heating (e.g., 40 °C) may be required.

-

Workup and Purification : The workup and purification steps are identical to those described in Protocol 1 for N-acylation.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

| Hazard Category | Description and Precautionary Statements |

| GHS Classification | Danger : H314 - Causes severe skin burns and eye damage.[5][18] |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye/face protection (safety goggles and face shield).[6][10][18] |

| Handling | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6][18] Keep away from water and moisture, as it reacts violently.[10] Use non-sparking tools and prevent electrostatic discharge.[18] |

| Storage | Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[9] Store away from incompatible materials such as water, alcohols, and strong bases. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18] |

Conclusion

This compound is a highly effective and versatile acylating agent with significant applications in pharmaceutical and materials synthesis. Its utility is defined by the reactive acyl chloride functionality, which allows for the efficient formation of amide and ester bonds, and the presence of the N-tert-butyl group, which can confer desirable properties to the target molecules. While its reactivity and moisture sensitivity demand careful handling, the protocols outlined in this guide provide a robust framework for its successful application. By understanding its chemical principles and adhering to proper experimental and safety procedures, researchers can effectively harness this reagent to advance their synthetic objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 915725-52-9 | Benchchem [benchchem.com]

- 4. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]

- 5. This compound | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. srinichem.com [srinichem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 12. Acylating agents – Ace Chemistry [acechemistry.co.uk]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Synthesis and beta-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmedchem.com [jmedchem.com]

- 18. echemi.com [echemi.com]

Application Notes & Protocol: N-Acylation with 2-(Tert-butylamino)acetyl chloride hydrochloride

Abstract: This document provides a comprehensive guide for researchers on the N-acylation of primary and secondary amines using 2-(tert-butylamino)acetyl chloride hydrochloride. This protocol delves into the underlying reaction principles, offers a detailed step-by-step experimental procedure, and includes essential safety, characterization, and troubleshooting information. The methodology is designed to be robust and adaptable for applications in pharmaceutical research, peptidomimetic synthesis, and broader organic chemistry.

Introduction and Scientific Principles